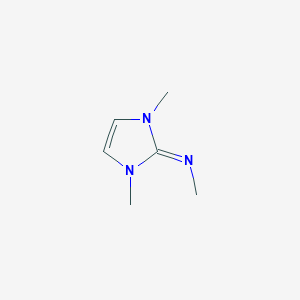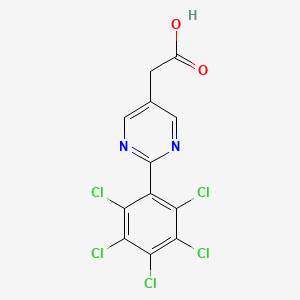
2-(2-(Perchlorophenyl)pyrimidin-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid typically involves the condensation of a perchlorophenyl derivative with a pyrimidine precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Similarly, it can modulate receptor activity by binding to receptor sites and altering the signaling pathways.
Comparison with Similar Compounds
2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid can be compared with other pyrimidine derivatives to highlight its uniqueness:
Similar Compounds: Pyrido[2,3-d]pyrimidine derivatives, pyrimidino[4,5-d][1,3]oxazine derivatives.
Uniqueness: The presence of the perchlorophenyl group in 2-(2-(Perchlorophenyl)pyrimidin-5-yl)aceticacid imparts unique chemical and biological properties, making it distinct from other pyrimidine derivatives.
Properties
Molecular Formula |
C12H5Cl5N2O2 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[2-(2,3,4,5,6-pentachlorophenyl)pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H5Cl5N2O2/c13-7-6(8(14)10(16)11(17)9(7)15)12-18-2-4(3-19-12)1-5(20)21/h2-3H,1H2,(H,20,21) |
InChI Key |
VUYZLMJJBCKMQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4,7-Bis(carboxymethyl)-1,4,7-triazecan-1-yl]acetic acid;hydrochloride](/img/structure/B13112623.png)

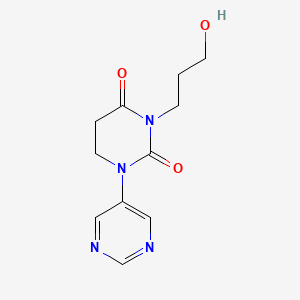
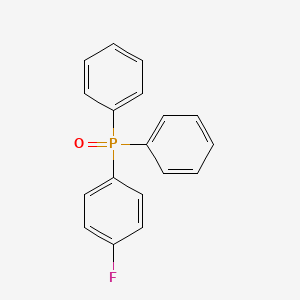

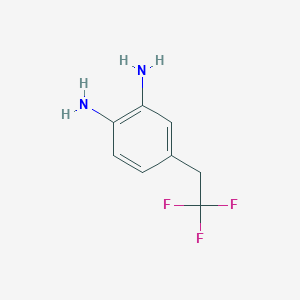



![4-[[[(6S)-2-Amino-5-formyl-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl]methyl]amino]benzoic acid](/img/structure/B13112662.png)

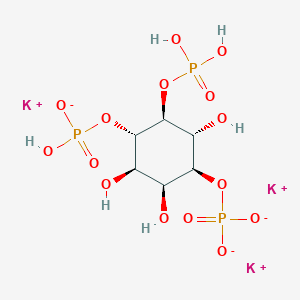
![3,3,8-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13112685.png)
